2-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
The synthesis of 2-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-amino-4,7-dimethylbenzothiazole with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
2-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The benzothiazole ring can be oxidized or reduced to form different derivatives with varying biological activities.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promising activity against certain bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.
Biological Research: It has been used as a probe to study the interactions of benzothiazole derivatives with biological targets such as enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets in biological systems. The benzothiazole ring can interact with enzymes and receptors, leading to the inhibition of their activity. The bromine atom can also participate in halogen bonding, which can enhance the binding affinity of the compound to its target .
Comparison with Similar Compounds
Similar compounds to 2-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide include other benzothiazole derivatives such as:
2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide: This compound has shown analgesic activity and has been studied for its potential use as a pain reliever.
2-arylbenzothiazoles: These compounds have been extensively studied for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.
This compound stands out due to its unique combination of a bromine atom and a benzothiazole ring, which can enhance its biological activity and binding affinity to molecular targets .
Properties
IUPAC Name |
2-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS/c1-9-7-8-10(2)14-13(9)18-16(21-14)19-15(20)11-5-3-4-6-12(11)17/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUOUFJMWZEAPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=CC=C3Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.